3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-6-3-7-16(24)12-15)28-11-5-10-27(22(28)25-20)17-8-4-9-18(13-17)32-2/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSDBAGTAYDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzyl chloride and methoxybenzylamine, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles
Uniqueness
Compared to similar compounds, 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in research and development.
Biological Activity
The compound 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article synthesizes available research on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Pyrimidine derivatives often exhibit their biological activities through interactions with specific molecular targets. The target of interest for this compound is the poly(ADP-ribose) polymerase-1 (PARP-1) enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents in cancer therapy by preventing the repair of damaged DNA in cancer cells.
Biological Activity and Therapeutic Potential
Recent studies have indicated that compounds similar to This compound show promising anti-proliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanistic Insights : The inhibition mechanism involves binding to the active site of PARP-1 and disrupting its function. The interaction is characterized by hydrogen bonding and π–π stacking interactions with key amino acids in the enzyme's active site .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives can be significantly influenced by their structural features. The presence of substituents such as halogens or methoxy groups on the phenyl rings can enhance binding affinity and selectivity towards PARP-1.
| Substituent | Effect on Activity |
|---|---|
| 3-Chlorophenyl | Increased potency against PARP-1 |
| 3-Methoxyphenyl | Improved solubility and bioavailability |
| Methyl group at N(1) | Enhances overall stability of the compound |
Case Studies
Several studies have explored the biological activity of related pyrimidine compounds:
- Study on Pyrano[2,3-d]pyrimidine Derivatives : This research highlighted the synthesis and evaluation of novel derivatives as PARP-1 inhibitors. The compounds exhibited significant cytotoxicity against breast and colon cancer cell lines .
- Adenosine Receptor Antagonists : Research into pyrido[2,1-f]purine derivatives revealed their potential as antagonists for adenosine receptors A(1), A(2A), and A(3), showcasing low nanomolar binding affinities . This suggests a potential dual mechanism where these compounds might also affect adenosine signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes with careful optimization of temperature, solvent, and catalysts. For example, refluxing in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres at 80–100°C improves intermediate formation. Catalysts like palladium(0) complexes (e.g., Pd(PPh₃)₄) enhance coupling reactions, while purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity .
- Key Parameters : Reaction time (12–24 hours), pH control (e.g., ammonium hydroxide for deprotonation), and stoichiometric ratios (1:1.2 for boronic acid cross-couplings) .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems. For example, aromatic protons from the 3-chlorophenyl group appear as doublets in δ 7.2–7.5 ppm, while methoxy groups show singlets near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion [M+H]⁺ matching calculated mass ± 0.001 Da) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between carbonyl groups and adjacent aromatic rings) .
Q. How do the 3-chlorophenyl and 3-methoxyphenyl substituents influence the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 3-chlorophenyl group increases electrophilicity at the purine core, enhancing interactions with nucleophilic enzyme residues (e.g., kinases).
- Electron-Donating Effects : The 3-methoxyphenyl group stabilizes charge distribution via resonance, improving solubility and membrane permeability.
- Bioactivity Correlation : Substituent positioning (meta vs. para) alters binding affinity; computational studies (DFT) quantify Hammett σ constants (Cl: +0.37; OMe: -0.27) to predict reactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and consistent cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability Testing : Use hepatic microsomes to assess if conflicting IC₅₀ values arise from differential metabolism.
- Structural Analog Comparison : Compare activity of derivatives lacking specific substituents to isolate functional groups responsible for discrepancies .
Q. How can crystallographic data elucidate the compound’s three-dimensional conformation and intermolecular interactions?
- Methodological Answer :
- Crystal Structure Analysis : X-ray diffraction reveals dihedral angles between the purine core and substituents (e.g., 15–25° for 3-chlorophenyl), influencing π-π stacking with target proteins.
- Intermolecular Forces : Hydrogen bonds between the dione carbonyl (O···H–N, ~2.8 Å) and solvent molecules (e.g., DMSO) stabilize the lattice, correlating with solubility profiles .
Q. What in silico modeling approaches predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in ATP-binding pockets (e.g., CDK2 kinase). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns trajectories). Focus on interactions like halogen bonding (Cl···O=C) and hydrophobic packing with methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
